1-(3-(tert-Butoxymethyl)cyclohexyl)urea
Overview
Description
1-(3-(tert-Butoxymethyl)cyclohexyl)urea is an organic compound with the molecular formula C₁₂H₂₄N₂O₂ It is a derivative of cyclohexylurea, where the cyclohexyl ring is substituted with a tert-butoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea typically involves the reaction of 3-(tert-butoxymethyl)cyclohexylamine with an isocyanate or a carbamate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(tert-Butoxymethyl)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
1-(3-(tert-Butoxymethyl)cyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxymethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The urea linkage also plays a crucial role in stabilizing the compound’s structure and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylurea: Lacks the tert-butoxymethyl group, resulting in different chemical properties and reactivity.
tert-Butylurea: Contains a tert-butyl group directly attached to the urea moiety, differing in steric and electronic effects.
N-Methylurea: Substituted with a methyl group, leading to variations in solubility and reactivity.
Uniqueness
1-(3-(tert-Butoxymethyl)cyclohexyl)urea is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxymethyl]cyclohexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-8-9-5-4-6-10(7-9)14-11(13)15/h9-10H,4-8H2,1-3H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHJLDAAMKVCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCC(C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627705 | |
Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347184-70-7 | |
Record name | N-[3-(tert-Butoxymethyl)cyclohexyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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